![molecular formula C19H42NO3P B14299165 [(Octadecylamino)methyl]phosphonic acid CAS No. 123342-39-2](/img/structure/B14299165.png)
[(Octadecylamino)methyl]phosphonic acid
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Overview
Description
[(Octadecylamino)methyl]phosphonic acid is a phosphonic acid derivative characterized by the presence of an octadecylamino group attached to a methylphosphonic acid moiety. This compound is notable for its amphiphilic properties, making it useful in various applications, including surface modification and as a corrosion inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Octadecylamino)methyl]phosphonic acid typically involves the reaction of octadecylamine with a suitable phosphonic acid derivative. One common method is the reaction of octadecylamine with methylphosphonic dichloride, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities and byproducts .
Chemical Reactions Analysis
Types of Reactions
[(Octadecylamino)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid and amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Substitution: Various substituted amines and phosphonic acid derivatives.
Hydrolysis: Octadecylamine and methylphosphonic acid.
Scientific Research Applications
[(Octadecylamino)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Employed as a corrosion inhibitor and in surface modification to enhance material properties
Mechanism of Action
The mechanism of action of [(Octadecylamino)methyl]phosphonic acid involves its interaction with various molecular targets. The phosphonic acid group can form strong coordination bonds with metal ions, making it effective as a corrosion inhibitor. Additionally, the long hydrophobic tail of the octadecylamino group allows the compound to interact with lipid membranes, potentially disrupting microbial cell walls and exhibiting antimicrobial activity .
Comparison with Similar Compounds
[(Octadecylamino)methyl]phosphonic acid can be compared with other similar compounds such as:
Methylphosphonic acid: Lacks the long hydrophobic tail, making it less effective in applications requiring amphiphilic properties.
Phosphinic acids: Similar in structure but differ in the oxidation state of phosphorus and their reactivity.
Phosphonates: Esters of phosphonic acids, often used in similar applications but with different solubility and reactivity profiles.
This compound stands out due to its unique combination of a long hydrophobic tail and a reactive phosphonic acid group, making it versatile in various applications .
Q & A
Basic Questions
Q. What synthetic methodologies are recommended for preparing [(Octadecylamino)methyl]phosphonic acid with high purity?
- Methodological Answer : The compound can be synthesized via a Mannich reaction , involving phosphorous acid, formaldehyde, and octadecylamine. Key steps include:
Reacting equimolar ratios of octadecylamine and formaldehyde in aqueous or alcoholic media.
Adding phosphorous acid under controlled pH (4–6) and temperature (60–80°C) to minimize by-products like unreacted amines or oxidized species .
Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography.
- Critical Parameters : Excess formaldehyde improves yield, while inert atmospheres (N₂) prevent oxidation of phosphorous acid .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use ³¹P NMR (δ ~15–25 ppm for phosphonic acid groups) and ¹H/¹³C NMR to confirm the octadecyl chain and methylene linkage .
- Purity Analysis : HPLC with phosphate-based mobile phases (e.g., potassium dihydrogen phosphate buffer, pH 6.0) enhances retention time reproducibility .
- Elemental Composition : High-resolution mass spectrometry (HRMS) or combustion analysis for C, H, N, and P content .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store in airtight containers under inert gas (Ar/N₂) at 4°C to prevent hydrolysis or oxidation.
- Avoid exposure to moisture, strong acids/bases, and UV light. Stability tests via TGA/DSC (thermal decomposition >200°C) confirm inertness under standard lab conditions .
Advanced Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across studies?
- Methodological Answer :
Control Synthesis Parameters : Compare reaction conditions (e.g., solvent polarity, catalyst loading) and purity levels (by-products like residual amines reduce activity) .
Standardize Testing Protocols : Use identical substrate concentrations, pH buffers, and temperature profiles in kinetic assays.
Cross-Validate Data : Employ complementary techniques (e.g., FTIR for functional groups, ICP-MS for trace metal contamination) .
Q. What mechanistic insights can computational modeling provide for this compound’s proton-transfer properties?
- Methodological Answer :
- Ab Initio Molecular Dynamics (AIMD) : Simulate proton dissociation energetics in hydrated environments to identify active sites .
- Density Functional Theory (DFT) : Calculate pKa values and electron density maps to correlate structure-property relationships (e.g., alkyl chain length vs. acidity) .
- Validation : Compare computed results with experimental potentiometric titrations or impedance spectroscopy data .
Q. What experimental designs are suitable for assessing the hydrolytic stability of this compound under extreme conditions?
- Methodological Answer :
Accelerated Aging Studies : Expose the compound to elevated temperatures (80–100°C) and varying pH (1–14) for 24–72 hours.
Degradation Monitoring : Use ³¹P NMR to track phosphonic acid integrity and LC-MS to detect hydrolysis products (e.g., methylphosphonic acid) .
Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions .
Q. How does the octadecyl chain influence the compound’s self-assembly and surface modification properties?
- Methodological Answer :
- Langmuir-Blodgett Films : Measure surface pressure-area isotherms to study monolayer formation at air-water interfaces.
- Contact Angle Goniometry : Quantify hydrophobicity changes on substrates (e.g., TiO₂, SiO₂) after functionalization .
- AFM/STM Imaging : Visualize nanoscale ordering and compare with molecular dynamics simulations .
Properties
CAS No. |
123342-39-2 |
---|---|
Molecular Formula |
C19H42NO3P |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(octadecylamino)methylphosphonic acid |
InChI |
InChI=1S/C19H42NO3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19-24(21,22)23/h20H,2-19H2,1H3,(H2,21,22,23) |
InChI Key |
DYXDHHJAYGQCRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCP(=O)(O)O |
Origin of Product |
United States |
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